Sulfonamides are a class of organic compounds containing the sulfonyl functional group (-S(=O)2-). They are widely used in scientific research due to their diverse chemical reactivity and biological activity. Sulfonamides are often synthesized as derivatives of benzene sulfonyl chloride, a common reagent for introducing the sulfonyl group. [, , ]
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound, which is characterized by the presence of a chloro group, a methoxy group, and a methylcarbamoyl substituent on the benzene ring. This compound belongs to the class of aromatic sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. The compound's IUPAC name reflects its complex structure, indicating specific functional groups attached to the benzene ring.
This compound can be synthesized through various chemical processes, primarily involving the chlorosulfonation of substituted benzenes. It is classified under sulfonyl chlorides due to the presence of the sulfonyl chloride functional group (-SO2Cl), which is a key feature that enhances its reactivity in nucleophilic substitution reactions. The compound is also categorized as an aromatic compound due to its benzene ring structure.
The synthesis of 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride can be achieved through several steps:
This multi-step synthesis allows for the introduction of various functional groups at different stages, providing flexibility in modifying the final product.
The molecular formula of 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride is . Its molecular weight is approximately 263.69 g/mol. The structural representation can be described using various chemical notation systems:
InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12)
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
The structure features:
As a sulfonyl chloride, 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride is highly reactive towards nucleophiles. It can participate in several types of reactions:
These reactions are critical for developing pharmaceuticals and agrochemicals.
The mechanism of action for this compound primarily revolves around its ability to act as an electrophile due to the electron-withdrawing nature of the sulfonyl chloride group. In nucleophilic substitution reactions:
This reactivity makes it valuable in medicinal chemistry for synthesizing various bioactive compounds.
The physical properties of 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride include:
Chemical properties include:
These properties influence its handling and application in laboratory settings.
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride has several important applications:
Its versatility makes it an essential compound in both academic research and industrial applications.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7